molecular formula C8H12O6P2 B1360328 [4-(phosphonomethyl)phenyl]methylphosphonic Acid CAS No. 4546-06-9

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

Cat. No. B1360328
CAS RN: 4546-06-9
M. Wt: 266.12 g/mol
InChI Key: ZURHBENZJDSCRG-UHFFFAOYSA-N
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Description

“[4-(phosphonomethyl)phenyl]methylphosphonic Acid” is a chemical compound with the CAS Number: 4546-06-9 . It has a molecular weight of 266.13 and its IUPAC name is 4-(phosphonomethyl)benzylphosphonic acid .


Molecular Structure Analysis

The molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H12O6P2 . Its molecular weight is 266.12500 , and it has a PSA of 134.68000 and a LogP of 1.04200 .

Scientific Research Applications

Metal Phosphonate Synthesis

p-Xylylenediphosphonic acid: is extensively used in the hydrothermal synthesis of metal phosphonates . These compounds are part of a broader class of inorganic-organic hybrid materials that have been the focus of significant research due to their intricate architectures and favorable properties. The acid acts as a flexible ditopic ligand, allowing for various conformations that are beneficial in creating complex metal phosphonate structures.

Coordination Chemistry

In coordination chemistry, p-xylylenediphosphonic acid serves as a tetradentate ligand. It can partially deprotonate to afford H2L2− ligands, which adopt bidentate coordination modes with metal centers, forming two-dimensional layers or one-dimensional chains in crystalline metal phosphonates .

Ion Exchange Materials

Metal phosphonates synthesized using p-xylylenediphosphonic acid can function as ion exchange materials . These materials are crucial in water treatment processes, where they help in the removal of heavy metals and other contaminants.

properties

IUPAC Name

[4-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURHBENZJDSCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276444
Record name [4-(phosphonomethyl)phenyl]methylphosphonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40276444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

CAS RN

4546-06-9
Record name [4-(phosphonomethyl)phenyl]methylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Xylylenediphosphonic Acid
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Synthesis routes and methods

Procedure details

A mixture of bisphosphate ester (Example 19, 1.0 g, 3.1 mol) and concentrated HCl (10 ml) is heated to reflux temperature. A clear solution is obtained. The solution is heated at reflux temperature for 3.5 hours during which time a white precipitate formes. The mixture is cooled and then concentrated under reduced pressure to yield a white solid. The solid is recrystallized from water to give 520 mg of a white solid, mp >300° C.
Name
bisphosphate ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Q & A

Q1: How does p-xylylenediphosphonic acid interact with metal ions to form different structures?

A1: p-xylylenediphosphonic acid possesses two phosphonic acid groups capable of coordinating to metal ions. The specific way it interacts (monodentate, bidentate, or bridging) depends on factors like the metal ion's nature, pH, and presence of other ligands. For instance, research shows it forms a 3D open framework with Cu(II) ions under hydrothermal conditions [], while it creates a 2D layered structure with Co(II) ions []. This versatility in coordination modes makes it valuable in designing MOFs with tailored properties.

Q2: Can you provide examples of how p-xylylenediphosphonic acid influences the dimensionality of the resulting metal-organic structures?

A2: Research demonstrates the significant impact of p-xylylenediphosphonic acid on the dimensionality of metal-organic structures:

  • 3D Structures: Reacting it with Cu(II) under hydrothermal conditions yields a 3D open framework structure []. Similarly, reacting it with Co(II) results in a 3D compound with a layered and pillared structure [].
  • 2D Structures: When reacted with Mn(II), a 2D layered compound is formed []. Introducing 4,4′-bipyridine as a co-ligand in reactions with Cu(II) and p-xylylenediphosphonic acid also leads to the assembly of 2D structures [].
  • 0D Structures: Studies show that reacting p-xylylenediphosphonic acid with Cu(II) in the presence of either 2,2'-bipyridine or 1,10-phenanthroline results in the formation of 0D structures, specifically bimetallic rings in the case of 2,2'-bipyridine [].

Q3: What is the role of π–π stacking interactions in the formation of these metal-organic structures?

A3: The presence of the aromatic ring in p-xylylenediphosphonic acid introduces the possibility of π–π stacking interactions, which can influence the packing of the resulting structures. Research suggests that incorporating 4,4′-bipyridine, another molecule capable of π–π stacking, alongside p-xylylenediphosphonic acid, significantly impacts the assembly and dimensionality of the resulting copper phosphonate coordination polymers []. This highlights the importance of considering non-covalent interactions, such as π–π stacking, in addition to metal-ligand coordination, when designing and predicting the structures of MOFs.

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